molecular formula C14H10Cl2N2Pd B8817163 Bis(benzonitrile)palladium chloride

Bis(benzonitrile)palladium chloride

Cat. No.: B8817163
M. Wt: 383.6 g/mol
InChI Key: WXNOJTUTEXAZLD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(benzonitrile)palladium chloride is a coordination compound with the chemical formula ((C_6H_5CN)_2PdCl_2). It is a yellow-brown solid that is soluble in organic solvents. This compound is widely used as a reagent and a precatalyst for reactions requiring soluble palladium(II) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(benzonitrile)palladium chloride can be synthesized by dissolving palladium(II) chloride in warm benzonitrile. The reaction typically involves the following steps:

Industrial Production Methods: In an industrial setting, the preparation of this compound involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Bis(benzonitrile)palladium chloride undergoes various types of reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Hydrogen or other reducing agents.

    Substitution: Various organic halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are typically biaryl compounds or other coupled products .

Scientific Research Applications

Bis(benzonitrile)palladium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(benzonitrile)palladium chloride exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates and promotes the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

  • Bis(acetonitrile)palladium dichloride
  • Bis(triphenylphosphine)palladium dichloride
  • Palladium(II) chloride

Comparison:

  • Bis(acetonitrile)palladium dichloride: Similar in structure but uses acetonitrile instead of benzonitrile. It is also used as a catalyst in various reactions.
  • Bis(triphenylphosphine)palladium dichloride: Contains triphenylphosphine ligands and is used in different catalytic applications.
  • Palladium(II) chloride: A simpler compound without the benzonitrile ligands, used in a variety of palladium-catalyzed reactions.

Uniqueness: Bis(benzonitrile)palladium chloride is unique due to its specific coordination with benzonitrile ligands, which provides distinct reactivity and selectivity in catalytic processes .

Properties

Molecular Formula

C14H10Cl2N2Pd

Molecular Weight

383.6 g/mol

IUPAC Name

benzonitrile;palladium(2+);dichloride

InChI

InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2

InChI Key

WXNOJTUTEXAZLD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pd+2]

Origin of Product

United States

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